molecular formula C17H27N3O2 B2893128 tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate CAS No. 600725-25-5

tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B2893128
CAS No.: 600725-25-5
M. Wt: 305.422
InChI Key: RZQQGZABRNMVAT-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with two functional groups:

  • A tert-butyl carbamate at the 1-position, which enhances steric bulk and modulates solubility.
  • A ((2-aminophenyl)amino)methyl group at the 4-position, providing hydrogen-bonding capabilities and aromatic interactions.

This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis, leveraging the piperidine scaffold’s prevalence in bioactive molecules (e.g., kinase inhibitors, GPCR modulators) .

Properties

IUPAC Name

tert-butyl 4-[(2-aminoanilino)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)12-19-15-7-5-4-6-14(15)18/h4-7,13,19H,8-12,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQQGZABRNMVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-nitrobenzaldehyde, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents like ethanol or methanol and reducing agents such as hydrogen gas in the presence of a palladium catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H27N3O2 . It has a molecular weight of 305.4 g/mol . This compound is also known by several synonyms, including 600725-25-5, tert-Butyl 4-[(2-aminophenylamino)methyl]piperidine-1-carboxylate, and tert-butyl 4-[(2-aminoanilino)methyl]piperidine-1-carboxylate .

While specific applications of this compound are not detailed in the search results, related compounds provide insight into potential uses:

  • As an intermediate: 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) is used as an intermediate in the manufacture of fentanyl and related derivatives . It is an N-protected derivative of 4-anilinopiperidine, which can be readily converted to fentanyl or related analogs in several straightforward synthetic steps .
  • Linker in PROTAC development: tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . The compound’s structure allows it to effectively bridge the target protein and the E3 ligase, facilitating the formation of a ternary complex that promotes protein degradation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Key analogs and their distinguishing features are summarized below:

Table 1: Comparison of Structural Analogs
Compound Name CAS No. Molecular Formula MW (g/mol) Substituent at Position 4 Key Properties
tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate (Target) - C₁₆H₂₄N₃O₂* ~290.4* ((2-aminophenyl)amino)methyl High hydrogen-bonding potential; moderate lipophilicity
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 C₁₅H₂₃N₃O₂ 277.36 Pyridin-3-yl Aromatic pyridine enhances rigidity; low toxicity (non-hazardous per GHS)
tert-Butyl (2-aminophenyl)carbamate 146651-75-4 C₁₁H₁₅N₂O₂* 207.25* 2-aminophenyl (no piperidine) Reduced steric bulk; limited pharmacokinetic utility
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate 679409-18-8 C₁₆H₂₃FN₂O₂* 294.37* 3-fluorophenylamino Fluorine increases lipophilicity and metabolic stability
tert-Butyl 4-(benzyl(ethyl)amino)piperidine-1-carboxylate 849106-41-8 C₂₀H₃₁N₂O₂ 331.48 Benzyl(ethyl)amino Steric hindrance from benzyl/ethyl groups; potential for aromatic interactions

Key Research Findings

Electronic and Solubility Profiles: The target compound’s ((2-aminophenyl)amino)methyl group offers dual hydrogen-bonding sites (NH₂ and NH), likely improving solubility in polar solvents compared to analogs like tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, where fluorine increases lipophilicity .

Toxicity and Safety: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate is classified as non-hazardous, suggesting safer handling compared to halogenated analogs (e.g., fluorophenyl derivatives), where metabolic byproducts could pose risks .

Biological Interactions: The bulky benzyl(ethyl)amino group in CAS 849106-41-8 may hinder binding to flat enzymatic active sites, unlike the target compound’s linear ((2-aminophenyl)amino)methyl group, which could access narrower cavities .

Biological Activity

tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H24N2O2
  • Molecular Weight : 276.37 g/mol
  • CAS Number : 1171197-20-8

The compound is noted for its role as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. PARP inhibitors are known to interfere with DNA repair mechanisms in cancer cells, leading to increased cell death, particularly in tumors with BRCA mutations .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It functions by inducing apoptosis in cancer cells through the inhibition of PARP activity, which is crucial for the repair of DNA damage. The compound's effectiveness has been evaluated using various cancer cell lines, including those resistant to conventional therapies.

Table 1: Summary of Anticancer Activity Studies

StudyCell LineConcentrationEffect
K56210 µMInduced apoptosis
MDA-MB-2315 µMInhibited invasion by 70%
PC-3ML10 µMReduced viability significantly

The primary mechanism involves:

  • Inhibition of DNA Repair : By blocking PARP, the compound prevents cancer cells from repairing DNA damage.
  • Induction of Apoptosis : Increased levels of DNA damage lead to programmed cell death.
  • Cell Cycle Arrest : The compound may also cause cell cycle arrest at the G2/M phase, enhancing its cytotoxic effects.

Case Study 1: K562 Cell Line

In a study evaluating the effects on K562 cells (a human leukemia cell line), this compound was shown to induce significant apoptosis at concentrations above 10 µM. This study utilized flow cytometry and fluorescence microscopy to assess cell viability and apoptotic markers .

Case Study 2: Breast Cancer Cells

In another investigation involving MDA-MB-231 breast cancer cells, the compound demonstrated a remarkable ability to inhibit cell invasion by 70% at a concentration of 5 µM. This suggests potential applications in preventing metastasis in aggressive breast cancer types .

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